Virustomycine A

Vue d'ensemble

Description

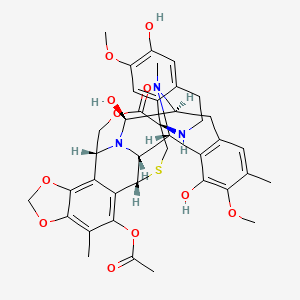

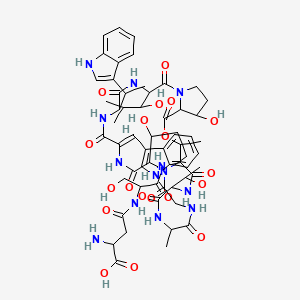

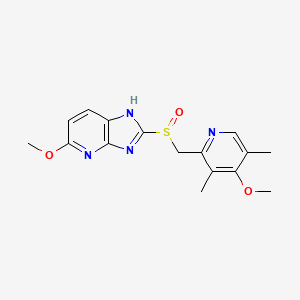

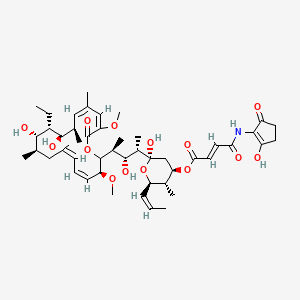

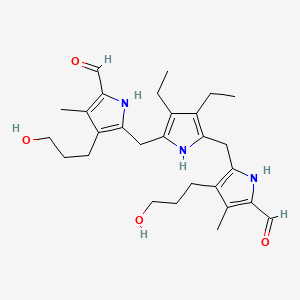

La Virustomycine A est un antibiotique macrolide initialement isolé de la souche d’actinomycète Streptomyces sp. AM-2604 . Elle est connue pour ses puissantes activités antivirales et antiprotozoaires, en particulier contre les virus à ARN et à ADN, ainsi que contre le parasite Trichomonas foetus . Le composé est caractérisé par ses cristaux aciculaires jaune pâle lipophiles et a une formule moléculaire de C48H71NO14 .

Applications De Recherche Scientifique

Virustomycin A has a wide range of scientific research applications:

Mécanisme D'action

La Virustomycine A exerce ses effets en interférant avec la formation de donneurs de phosphate nécessaires à la synthèse des nucléotides dans les organismes . Plus précisément, elle inhibe la formation de monophosphate d’uridine, de diphosphate d’uridine et de triphosphate d’uridine, qui sont essentiels à la synthèse de l’ARN et de l’ADN . Cette perturbation conduit à l’inhibition de la réplication virale et de la croissance protozoaire .

Analyse Biochimique

Biochemical Properties

Virustomycin A plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interfere with the formation of phosphate donors required for nucleotide formation, such as UMP, UDP, and UTP . This interference is believed to be a key factor in its antiviral and antiparasitic activities. Virustomycin A interacts with enzymes involved in nucleotide synthesis, thereby inhibiting the replication of viruses and parasites.

Cellular Effects

Virustomycin A exerts profound effects on various types of cells and cellular processes. It has been shown to diminish plaque formation by both RNA and DNA viruses at very low concentrations . Additionally, it exhibits anti-trypanosomal activity against Trypanosoma b. brucei, with an IC50 of 0.45 ng/ml . The compound influences cell function by interfering with nucleotide synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. This disruption of cellular processes ultimately leads to the inhibition of viral and parasitic replication.

Molecular Mechanism

The molecular mechanism of action of Virustomycin A involves its interference with the formation of phosphate donors necessary for nucleotide synthesis . By inhibiting the enzymes responsible for the production of UMP, UDP, and UTP, Virustomycin A effectively halts the replication of viruses and parasites. This inhibition is achieved through binding interactions with the target enzymes, leading to enzyme inhibition and subsequent disruption of nucleotide synthesis. Additionally, Virustomycin A may induce changes in gene expression, further contributing to its antiviral and antiparasitic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Virustomycin A have been observed to change over time. The compound has demonstrated stability under various storage conditions, with a reported stability of at least four years when stored at -20°C . Over time, the degradation of Virustomycin A may occur, potentially affecting its efficacy. Long-term studies have shown that the compound maintains its antiviral and antiparasitic activities, although the extent of these effects may vary depending on the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of Virustomycin A vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit viral and parasitic replication without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to host cells and tissues. Threshold effects have been noted, where the efficacy of Virustomycin A reaches a plateau beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits.

Metabolic Pathways

Virustomycin A is involved in several metabolic pathways, particularly those related to nucleotide synthesis. The compound interacts with enzymes such as UMP synthase, UDP-glucose pyrophosphorylase, and UTP-glucose-1-phosphate uridylyltransferase, which are crucial for the production of nucleotides . By inhibiting these enzymes, Virustomycin A disrupts the metabolic flux and reduces the levels of nucleotides available for viral and parasitic replication.

Transport and Distribution

Within cells and tissues, Virustomycin A is transported and distributed through interactions with various transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in specific cellular compartments . This accumulation is facilitated by binding interactions with transport proteins, which help to localize Virustomycin A to areas where it can exert its antiviral and antiparasitic effects.

Subcellular Localization

The subcellular localization of Virustomycin A is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm, where it interacts with enzymes involved in nucleotide synthesis . This localization is crucial for its activity, as it allows Virustomycin A to effectively inhibit the production of nucleotides and disrupt viral and parasitic replication.

Méthodes De Préparation

La Virustomycine A est produite par fermentation de la souche d’actinomycète Streptomyces sp. AM-2604 . Le bouillon de culture est extrait avec des solvants organiques tels que le chloroforme, l’acétate d’éthyle et l’acétone . Le composé est ensuite purifié par des techniques chromatographiques.

Dans les milieux industriels, la fermentation à grande échelle est utilisée pour produire la this compound. Le processus de fermentation implique l’optimisation des conditions de croissance de la souche de Streptomyces, notamment la température, le pH et l’apport en nutriments . Après la fermentation, le composé est extrait et purifié pour obtenir les niveaux de pureté souhaités.

Analyse Des Réactions Chimiques

La Virustomycine A subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés, qui peuvent présenter des activités biologiques modifiées.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule, ce qui améliore son activité ou sa stabilité.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions sont généralement des dérivés de la this compound présentant des activités biologiques modifiées.

4. Applications de la recherche scientifique

La this compound a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

La Virustomycine A est unique parmi les antibiotiques macrolides en raison de son activité spécifique contre les virus à ARN et à ADN, ainsi que de ses puissants effets antiprotozoaires . Des composés similaires comprennent :

Échinomycine : Un antibiotique quinoxaline ayant des propriétés antitumorales et antivirales.

Auréothine : Un antibiotique polykétide ayant des activités antifongiques et antiprotozoaires.

Ces composés présentent certaines similitudes structurelles avec la this compound, mais ils diffèrent par leurs activités biologiques spécifiques et leurs mécanismes d’action.

Propriétés

IUPAC Name |

[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4Z,6Z,9R,10S,11S,12R,13R,14Z,16E)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(Z)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H71NO14/c1-12-15-36-30(7)39(61-41(53)21-20-40(52)49-42-34(50)18-19-35(42)51)25-48(58,63-36)32(9)45(56)31(8)46-37(59-10)17-14-16-26(3)22-28(5)43(54)33(13-2)44(55)29(6)23-27(4)24-38(60-11)47(57)62-46/h12,14-17,20-21,23-24,28-33,36-37,39,43-46,50,54-56,58H,13,18-19,22,25H2,1-11H3,(H,49,52)/b15-12-,17-14-,21-20+,26-16-,27-23-,38-24+/t28-,29-,30-,31+,32+,33+,36-,37+,39-,43+,44-,45-,46?,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKWIQAIKGWYCF-SRBICYAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H]([C@@H](C/C(=C\C=C/[C@@H](C(OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C\C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H71NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84777-85-5 | |

| Record name | Virustomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084777855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Virustomycin A?

A: Virustomycin A demonstrates potent inhibitory activity against RNA and DNA viruses, as well as the parasite Trichomonas foetus []. Research suggests that it primarily acts by inhibiting the biosynthesis of RNA, DNA, and proteins in target organisms []. Specifically, it appears to interfere with nucleotide formation from uridine and adenosine, potentially by disrupting the formation of phosphate donors like ATP [].

Q2: What is the structure of Virustomycin A?

A: Virustomycin A is a novel 18-membered macrolide antibiotic []. It is structurally related to Concanamycin A, sharing a similar aglycone structure [, ]. The molecule contains a 6-membered hemiketal ring, confirmed by the presence of a quaternary deoxygenated carbon in its 13C NMR spectrum [].

Q3: What is the molecular formula and weight of Virustomycin A?

A: Mass spectrometry revealed the molecular formula of Virustomycin A to be C43H71NO14 []. Based on this formula, the calculated molecular weight is 821.99 g/mol.

Q4: Are there any known structure-activity relationships (SAR) for Virustomycin A?

A: While specific SAR studies on Virustomycin A are limited in the provided literature, related compounds like Viranamycins A and B, also 18-membered macrolides structurally similar to Virustomycin A, exhibit cytotoxic activity against P388 mouse leukemia and KB human squamous-cell-carcinoma cells []. This suggests that the macrolide core structure and specific substituents play crucial roles in the biological activity of these compounds. Further research is needed to delineate the precise SAR for Virustomycin A and guide the development of analogs with improved potency or a broader activity spectrum.

Q5: What is known about the biosynthesis of Virustomycin A?

A: Research has identified the Virustomycin A biosynthetic gene cluster in Streptomyces graminofaciens A-8890 []. This cluster encodes type I polyketide synthases (PKSs), enzymes involved in the biosynthesis of unique extender units like ethylmalonyl-CoA and methoxymalonyl-acyl carrier protein, and enzymes responsible for post-PKS modifications []. Interestingly, this study demonstrated the possibility of acyltransferase domain exchange between the Virustomycin A PKSs and the PKSs involved in FD-891 biosynthesis, highlighting the potential for engineering novel macrolide antibiotics with altered structures and potentially enhanced activities [].

Q6: What analytical techniques were used to characterize Virustomycin A?

A: Researchers utilized a variety of spectroscopic techniques to elucidate the structure of Virustomycin A. High-resolution electron ionization mass spectrometry (EI-MS) and fast atom bombardment mass spectrometry (FAB-MS) were crucial in determining the molecular formula and identifying key fragment ions []. Furthermore, 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, including spin-echo-correlated spectroscopy, provided detailed insights into the connectivity and spatial arrangement of atoms within the molecule, ultimately leading to the elucidation of its complete structure [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)